molecular formula C8H4Br2FN B1435319 2-(Dibromomethyl)-4-fluorobenzonitrile CAS No. 1485536-93-3

2-(Dibromomethyl)-4-fluorobenzonitrile

Katalognummer: B1435319
CAS-Nummer: 1485536-93-3
Molekulargewicht: 292.93 g/mol
InChI-Schlüssel: PKNLXKYSCMYRIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dibromomethyl)-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H4Br2FN and its molecular weight is 292.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

2-(Dibromomethyl)-4-fluorobenzonitrile, also known by its chemical identifier 1485536-93-3, is a compound of interest due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.

The compound features a dibromomethyl group and a fluorobenzonitrile moiety, contributing to its reactivity and interaction with biological systems. The presence of bromine atoms enhances its electrophilic character, making it a candidate for various chemical reactions.

The biological activity of this compound is primarily linked to its ability to interact with cellular targets. Studies suggest that it may influence cellular signaling pathways and modulate the activity of certain enzymes. The specific mechanisms remain under investigation, but preliminary data indicate potential roles in:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes.
  • Cellular Signaling Modulation : It could affect pathways related to cell growth and apoptosis.

Cellular Effects

Research has shown that this compound can impact various cell types, particularly in vitro studies using human cell lines. Observed effects include:

  • Cytotoxicity : At higher concentrations, the compound exhibits cytotoxic effects, leading to cell death.
  • Alteration of Gene Expression : Changes in the expression levels of genes associated with stress responses have been noted.

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to affect cell viability and proliferation. For instance, studies conducted on cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030
2005

Case Studies

  • Cancer Research : A study focused on breast cancer cells indicated that the compound could induce apoptosis through the activation of caspase pathways. This suggests a potential application in cancer therapeutics.
  • Inflammation Models : In models of inflammation, this compound was shown to reduce pro-inflammatory cytokine production, indicating anti-inflammatory properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound is likely absorbed through passive diffusion due to its lipophilic nature.
  • Distribution : It may accumulate in tissues due to its chemical structure.
  • Metabolism : Metabolic pathways are yet to be fully elucidated; however, phase I and II metabolic reactions are anticipated based on its functional groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate in Pharmaceuticals

One of the primary applications of 2-(dibromomethyl)-4-fluorobenzonitrile is its role as a synthetic intermediate in the production of trelagliptin, a dipeptidyl peptidase 4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. DPP-4 inhibitors are crucial in managing blood glucose levels, making this compound significant in diabetic therapies .

Case Study: Synthesis of Trelagliptin

The synthesis of trelagliptin involves several steps where this compound acts as a key intermediate. The process typically includes:

  • Step 1 : Bromination of fluorobenzonitrile to introduce dibromomethyl groups.
  • Step 2 : Subsequent reactions leading to the formation of the final DPP-4 inhibitor structure.

The efficiency and yield of this synthetic route are critical for pharmaceutical manufacturing, emphasizing the importance of this compound in drug development .

Research Applications

Beyond its pharmaceutical applications, this compound has been utilized in various research settings, particularly in studies related to chemical reactivity and material science.

Research Insights

  • In chemical synthesis research, this compound serves as a versatile building block for developing new materials and compounds with specific properties.
  • Studies have explored its reactivity patterns under different conditions, providing insights into its potential applications in organic synthesis and materials chemistry.

Eigenschaften

IUPAC Name

2-(dibromomethyl)-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-8(10)7-3-6(11)2-1-5(7)4-12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNLXKYSCMYRIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dibromomethyl)-4-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Dibromomethyl)-4-fluorobenzonitrile
Reactant of Route 3
2-(Dibromomethyl)-4-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Dibromomethyl)-4-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-(Dibromomethyl)-4-fluorobenzonitrile
Reactant of Route 6
2-(Dibromomethyl)-4-fluorobenzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.